9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one
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Overview
Description
9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one typically involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions . The reaction proceeds until the bright red color of the starting material disappears, indicating the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzoyl-2-phenylpyrrolo[1,2-a]pyrazine-1,6,7-trione
- 3-aroylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones
- 2,8-diphenyl[1,2,5]oxadiazolo[3,4-b]pyrazino[1’,2’:1,2]pyrrolo[2,3-e][1,4]diazepine
Uniqueness
9-(4-chlorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is unique due to its fused benzodiazepine and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H13ClN4O2 |
---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H13ClN4O2/c16-9-6-4-8(5-7-9)13-12-10(2-1-3-11(12)21)17-14-15(18-13)20-22-19-14/h4-7,13H,1-3H2,(H,17,19)(H,18,20) |
InChI Key |
YEJOEJPBGLKOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=NON=C3N2)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
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